![molecular formula C6H10N2O B162713 2,2,4-Trimethyl-2H-imidazole 1-oxide CAS No. 136440-22-7](/img/structure/B162713.png)
2,2,4-Trimethyl-2H-imidazole 1-oxide
Overview
Description
2,2,4-Trimethyl-2H-imidazole 1-oxide, also known as TMIO, is a compound with the empirical formula C6H10N2O . It is a nitrone spin trapping agent of O-, C-, and S-centered radicals .
Molecular Structure Analysis
The molecular weight of 2,2,4-Trimethyl-2H-imidazole 1-oxide is 126.16 g/mol . The InChI string isInChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3
and the SMILES string is CC1=NC(N+[O-])(C)C
. These strings provide a standardized way to represent the molecule’s structure. Chemical Reactions Analysis
2,2,4-Trimethyl-2H-imidazole 1-oxide forms spin adducts with different short-lived free radicals, such as OH, CH3, CH2OH, CH3(CH)OH, C(CH3)3O, HOCH2CH2S, glutathionyl and cysteinyl radicals . It is also mentioned that these compounds are effective scavengers of peroxynitrite forming the same spin adducts as with OH-radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,4-Trimethyl-2H-imidazole 1-oxide include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and a complexity of 191 . It has no rotatable bonds and accepts 2 hydrogen bonds .Scientific Research Applications
Spin Trapping Agent
TMIO serves as a powerful spin trapping agent for capturing short-lived free radicals. It forms spin adducts with radicals such as hydroxyl (•OH), methyl (CH₃), hydroxymethyl (CH₂OH), and cysteinyl radicals. Researchers use TMIO to study radical reactions and investigate oxidative stress pathways .
Hydroxyl Radical Detection
In Fenton-like copper-catalyzed reactions, TMIO acts as a spin trap to detect hydroxyl radicals (•OH). Interestingly, the interaction of deferiprone (an iron-chelating agent) with Cu²⁺ ions completely inhibits •OH production in the presence of hydrogen peroxide, demonstrating TMIO’s utility in redox studies .
Advantages Over Other Spin Traps
Compared to commonly used spin traps like DMPO (5,5-dimethylpyrroline-N-oxide) and PBN (α-phenyl N-t-butyl nitrone), TMIO offers certain advantages. Researchers find it more effective in trapping various types of radicals and interpreting molecular mechanisms involved in reactions .
Mechanism of Action
Target of Action
The primary targets of TMIO are O-, C-, and S-centered radicals . These radicals are unstable atoms or molecules that have unpaired valence electrons, which can lead to various chemical reactions.
Mode of Action
TMIO acts as a nitrone spin trapping agent . In this role, it forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. This means that TMIO can effectively trap these radicals and prevent them from causing further damage.
Result of Action
The primary result of TMIO’s action is the neutralization of harmful free radicals . By trapping these radicals, TMIO can prevent oxidative stress and potential damage to cellular components. This makes TMIO a valuable tool in studying oxidative stress and related conditions.
Action Environment
The efficacy and stability of TMIO can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as copper ions, can catalyze the production of free oxygen radicals. .
properties
IUPAC Name |
2,2,4-trimethyl-1-oxidoimidazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGTNPXWSLRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC([N+](=C1)[O-])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327527 | |
Record name | TMIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-2H-imidazole 1-oxide | |
CAS RN |
136440-22-7 | |
Record name | TMIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-Trimethyl-2H-imidazole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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